N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrolidinone moiety, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via a condensation reaction between a suitable amine and succinic anhydride.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction involving a pyridine derivative and an appropriate leaving group.
Final Coupling Reaction: The final step involves coupling the benzothiazole, pyrrolidinone, and pyridinylmethyl intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide
Uniqueness
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern on the benzothiazole and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-16-11-17(2)24-21(12-16)34-26(28-24)29(15-18-5-4-10-27-14-18)25(33)19-6-3-7-20(13-19)30-22(31)8-9-23(30)32/h3-7,10-14H,8-9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVKCUJADYFXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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